2-(4-Morpholin-4-yl-phenyl)-ethylamine
Overview
Description
2-(4-Morpholin-4-yl-phenyl)-ethylamine is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to an ethylamine chain
Scientific Research Applications
2-(4-Morpholin-4-yl-phenyl)-ethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asDihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, which is essential for DNA synthesis.
Biochemical Pathways
If it does indeed target dihydrofolate reductase, it could impact thefolate synthesis pathway , leading to downstream effects on DNA synthesis and cell proliferation .
Result of Action
If it does inhibit Dihydrofolate reductase, it could potentially lead to a decrease in DNA synthesis and cell proliferation, given the enzyme’s role in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholin-4-yl-phenyl)-ethylamine typically involves the reaction of 4-morpholinophenylboronic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholin-4-yl-phenyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the ethylamine chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-Morpholin-4-yl-phenyl)ethanol: Similar structure but with an alcohol group instead of an amine.
4-(4-Morpholin-4-yl-phenyl)pyridine: Contains a pyridine ring instead of an ethylamine chain.
2-(4-Morpholin-4-yl-phenyl)acetic acid: Features a carboxylic acid group instead of an ethylamine chain.
Uniqueness
2-(4-Morpholin-4-yl-phenyl)-ethylamine is unique due to its specific combination of a morpholine ring, phenyl group, and ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-6-5-11-1-3-12(4-2-11)14-7-9-15-10-8-14/h1-4H,5-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKPIYGGLOVZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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